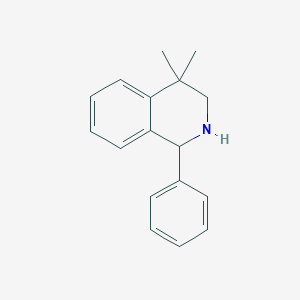

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline: is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a phenyl group and two methyl groups attached to the tetrahydroisoquinoline skeleton. It is a colorless to pale yellow liquid that is soluble in organic solvents and has a distinct aromatic odor.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the condensation of this compound with benzylamine under acidic conditions. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Reduction: Reduction of the compound can lead to the formation of decahydroisoquinoline derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nitrating agents like nitric acid (HNO3) for nitration, and halogenating agents like bromine (Br2) for halogenation.

Major Products:

Oxidation: Formation of nitrones.

Reduction: Formation of decahydroisoquinoline derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neuroprotective Properties

Research indicates that tetrahydroisoquinoline derivatives, including DMTI, exhibit neuroprotective effects. Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of tetrahydroisoquinoline, has been shown to protect against neurotoxicity induced by substances like MPTP and rotenone. These compounds can influence dopamine metabolism and may offer therapeutic benefits in neurodegenerative diseases such as Parkinson's disease .

2. Treatment of Neurological Disorders

DMTI and its analogs have been investigated for their potential in treating conditions like Alzheimer's disease. The cholinergic hypothesis suggests that enhancing cholinergic activity could ameliorate symptoms associated with cognitive decline. Compounds derived from tetrahydroisoquinolines are being explored for their ability to modulate neurotransmitter systems and improve cognitive function .

Synthetic Applications

1. Intermediate in Pharmaceutical Synthesis

DMTI serves as an important synthetic intermediate for various pharmaceutical compounds. Its synthesis involves acylating beta-phenylethylamine with benzoyl chloride to yield intermediates that can be further reduced to obtain DMTI. This pathway is advantageous due to its simplicity and cost-effectiveness, making it suitable for industrial-scale production .

2. Structural Diversity in Drug Development

The structural flexibility of DMTI allows for the development of a wide range of derivatives with varying pharmacological profiles. This is particularly beneficial in drug discovery processes where modifying specific functional groups can enhance efficacy or reduce side effects .

Case Study 1: Neuroprotection Against MPTP Toxicity

A study investigating the effects of 1MeTIQ on MPTP-induced neurotoxicity in rodents demonstrated significant neuroprotective effects. The compound was shown to prevent dopaminergic neuron loss and improve motor function in treated animals compared to controls. This highlights the potential of tetrahydroisoquinoline derivatives as therapeutic agents in Parkinson's disease .

Case Study 2: Cognitive Enhancement in Alzheimer's Models

In a model of Alzheimer's disease, administration of DMTI derivatives resulted in improved performance on cognitive tasks compared to untreated controls. The mechanism was linked to increased acetylcholine levels and modulation of amyloid-beta deposition, suggesting a dual action on both cholinergic signaling and amyloid pathology .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phenylethanolamine N-methyltransferase (PNMT), which plays a role in the biosynthesis of catecholamines . Additionally, it may interact with neurotransmitter receptors, influencing neurological functions .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the dimethyl groups.

2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with the phenyl group at a different position.

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the phenyl group.

Uniqueness: 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the phenyl and dimethyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds .

Biologische Aktivität

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (DMPTI) is a member of the tetrahydroisoquinoline family, notable for its complex structure and potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with DMPTI, supported by data tables and case studies.

Chemical Structure and Synthesis

DMPTI is characterized by a bicyclic structure that includes a saturated isoquinoline ring with a phenyl group and two methyl groups at the 4-position. Its molecular formula is with a molecular weight of approximately 229.32 g/mol. The synthesis of DMPTI typically involves several key reactions, including condensation with benzylamine under acidic conditions or using dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Common Synthetic Routes:

| Method | Description |

|---|---|

| Acidic Condensation | Involves reacting benzylamine with aldehydes under acidic conditions. |

| Dehydrating Agents | Utilizes agents like POCl3 to facilitate cyclization. |

| Industrial Production | Large-scale reactors optimize yield and purity through distillation or recrystallization. |

Biological Activities

DMPTI has garnered attention for its diverse biological activities, which include:

- Antimicrobial Properties: Studies indicate that DMPTI exhibits significant antimicrobial activity against various bacterial strains.

- Anticancer Potential: Preliminary research suggests that DMPTI may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects: Similar compounds in the tetrahydroisoquinoline family have demonstrated neuroprotective properties, indicating potential therapeutic applications in neurodegenerative diseases .

The mechanism by which DMPTI exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition: DMPTI may inhibit phenylethanolamine N-methyltransferase (PNMT), impacting catecholamine biosynthesis.

- Receptor Modulation: It has been shown to interact with various receptors involved in neurotransmission, potentially influencing mood and cognitive functions.

Case Studies and Research Findings

Several studies have explored the biological activity of DMPTI and related compounds:

- Antimicrobial Activity: A study demonstrated that DMPTI exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility as an antimicrobial agent .

- Anticancer Activity: In vitro assays revealed that DMPTI could induce apoptosis in human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

- Neuroprotective Studies: Research on related tetrahydroisoquinolines showed potential neuroprotective effects in animal models of Parkinson's disease, suggesting that DMPTI might share similar properties .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of DMPTI, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Lacks methyl groups at the 4-position | Studied for different activities including neuroprotection |

| 6-Methoxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline | Contains methoxy group instead of methyl groups | Explored for anti-cancer properties |

| 5-Methyl-1-(2-thienyl)-1,2,3,4-tetrahydroisoquinoline | Contains a thienyl group | Investigated for anti-cancer properties |

Eigenschaften

IUPAC Name |

4,4-dimethyl-1-phenyl-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-17(2)12-18-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17/h3-11,16,18H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNOSMJWSNOORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C2=CC=CC=C21)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.